molecular formula C14H26N2O3 B2893177 tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate CAS No. 1864058-58-1

tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate

Cat. No.: B2893177
CAS No.: 1864058-58-1
M. Wt: 270.373
InChI Key: PZLMGEJAUYZYLM-UHFFFAOYSA-N
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Description

tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate: is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxazolidine ring fused to a piperidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then subjected to further reactions to yield the final product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure.

Chemical Reactions Analysis

tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .

Scientific Research Applications

tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate can be compared with other spirocyclic compounds, such as:

  • tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl (2-azaspiro[4.5]decan-7-yl)carbamate

These compounds share similar structural features but differ in their specific functional groups and ring sizes. The unique combination of an oxazolidine and piperidine ring in this compound sets it apart, providing distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-(8-oxa-2-azaspiro[4.5]decan-4-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11-8-15-10-14(11)4-6-18-7-5-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLMGEJAUYZYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC12CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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